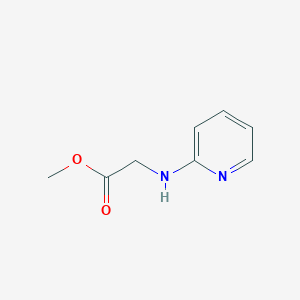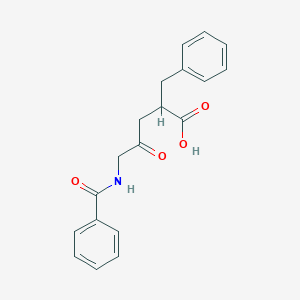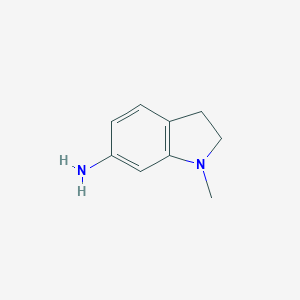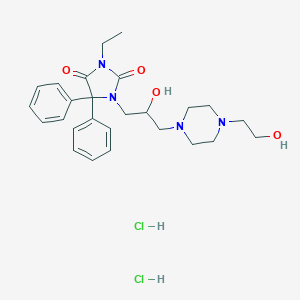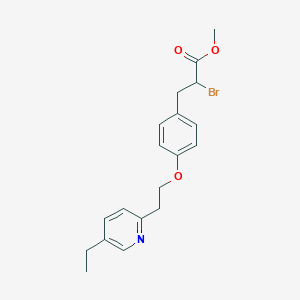
Methyl 2-bromo-3-(4-(2-(5-ethylpyridin-2-yl)ethoxy)phenyl)propanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of similar compounds involves catalytic reduction and cyclization processes. For instance, the electroreductive radical cyclization of ethyl 2-bromo-3-allyloxy- and -3-(propargyloxy)propanoates, catalyzed by nickel(I) electrogenerated at carbon cathodes in dimethylformamide, illustrates a method that could be adapted for the synthesis of methyl 2-bromo-3-(4-(2-(5-ethylpyridin-2-yl)ethoxy)phenyl)propanoate (Esteves et al., 2005). This method highlights the importance of catalysts and controlled conditions in the synthesis of complex organic compounds.
Molecular Structure Analysis
The molecular structure of related compounds is often determined using single-crystal X-ray diffraction analysis. For example, the structure of (S)-ethyl-2(2-methoxy-phenylsulfenamido)-3-(1H-indol-3-yl)propanoate was determined, providing insights into the spatial arrangement and bonding interactions within the molecule (Shang et al., 2011). Such analyses are crucial for understanding the chemical behavior and reactivity of methyl 2-bromo-3-(4-(2-(5-ethylpyridin-2-yl)ethoxy)phenyl)propanoate.
Chemical Reactions and Properties
Chemical reactions involving similar compounds include cyclization and alkylation, highlighting the reactivity of the bromo and ethoxy groups. For example, the synthesis and reactions of alkynylmagnesium bromides with glycidol ethers demonstrate the potential for creating diverse molecular structures through selective reactions (Dmitrieva et al., 2005). Understanding these reactions is essential for the functionalization and application of methyl 2-bromo-3-(4-(2-(5-ethylpyridin-2-yl)ethoxy)phenyl)propanoate in various chemical syntheses.
Physical Properties Analysis
The physical properties of organic compounds like this are often characterized by spectroscopic and diffractometric techniques. For example, the characterization of polymorphic forms of a related compound provides valuable information on its physical stability, solubility, and crystalline structure, which are important for its practical applications (Vogt et al., 2013).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interaction with other molecules, are critical for the application of methyl 2-bromo-3-(4-(2-(5-ethylpyridin-2-yl)ethoxy)phenyl)propanoate. Studies on similar compounds, such as the synthesis and antimicrobial activities of novel oxadiazoles, can provide insights into the chemical behavior and potential uses of this compound (Gaonkar et al., 2006).
科学的研究の応用
1. Development of Novel Copolymers Methyl 2-bromo-3-(4-(2-(5-ethylpyridin-2-yl)ethoxy)phenyl)propanoate has been involved in the synthesis of novel copolymers. For instance, its structural analogs, ring-disubstituted isopropyl and propyl 2-cyano-3-phenyl-2-propenoates, have been used to create various copolymers with styrene. These monomers, synthesized through Knoevenagel condensation, led to copolymers characterized by different analytical techniques like IR, NMR, and thermal analysis (Hussain et al., 2019), (Kharas et al., 2016).
2. Synthesis of Advanced Materials The compound has been a key player in producing materials with special properties. For example, its related compounds were part of synthesizing block copolymers through atom transfer radical polymerization (ATRP) and stable free radical polymerization (SFRP), indicating its potential in creating advanced materials with specific structural features (Tunca et al., 2001).
3. Explorations in Antimicrobial Activities The chemical structure related to methyl 2-bromo-3-(4-(2-(5-ethylpyridin-2-yl)ethoxy)phenyl)propanoate has also been involved in the synthesis of compounds with potential antimicrobial properties. Studies on derivatives, like substituted phenyl azetidines and thiazolidin-4-ones, have shown antimicrobial activities, indicating the broader potential of this compound's family in medicinal chemistry (Doraswamy & Ramana, 2013), (Цялковский et al., 2005).
特性
IUPAC Name |
methyl 2-bromo-3-[4-[2-(5-ethylpyridin-2-yl)ethoxy]phenyl]propanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22BrNO3/c1-3-14-4-7-16(21-13-14)10-11-24-17-8-5-15(6-9-17)12-18(20)19(22)23-2/h4-9,13,18H,3,10-12H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJQRUDWOZDEKKO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CN=C(C=C1)CCOC2=CC=C(C=C2)CC(C(=O)OC)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22BrNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20469438 |
Source


|
| Record name | Methyl 2-bromo-3-{4-[2-(5-ethylpyridin-2-yl)ethoxy]phenyl}propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20469438 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
392.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-bromo-3-(4-(2-(5-ethylpyridin-2-yl)ethoxy)phenyl)propanoate | |
CAS RN |
105355-25-7 |
Source


|
| Record name | Methyl 2-bromo-3-{4-[2-(5-ethylpyridin-2-yl)ethoxy]phenyl}propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20469438 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

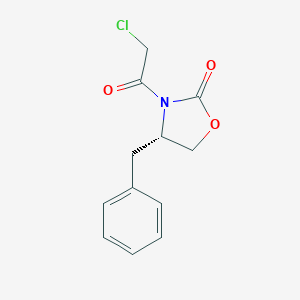
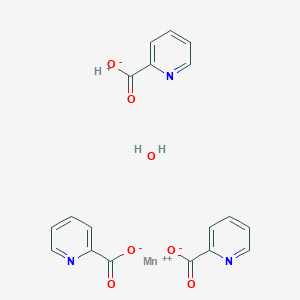
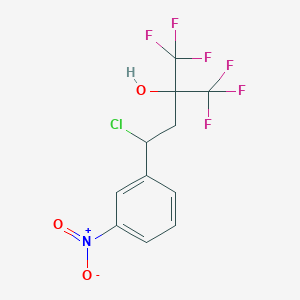
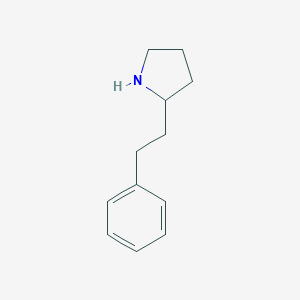
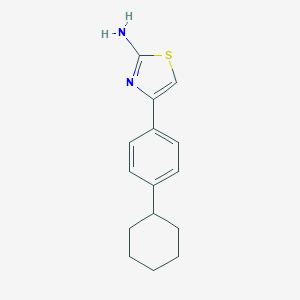
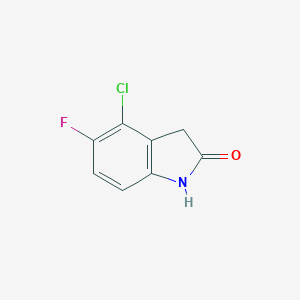
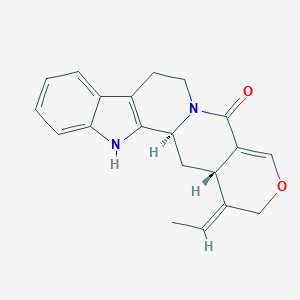
![Erbium tris[bis(trimethylsilyl)amide]](/img/structure/B24557.png)
![4,5-Isobenzofurandiol, 1-[(dimethylamino)methyl]-1,3-dihydro-(9CI)](/img/structure/B24558.png)
